molecular formula C6H7ClO B14242902 3-Cyclopropylprop-2-enoyl chloride CAS No. 189498-30-4

3-Cyclopropylprop-2-enoyl chloride

Cat. No.: B14242902
CAS No.: 189498-30-4
M. Wt: 130.57 g/mol
InChI Key: DWHBIUVILWZMTF-UHFFFAOYSA-N
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Description

3-Cyclopropylprop-2-enoyl chloride is an organic compound with the molecular formula C6H7ClO. It is a derivative of prop-2-enoyl chloride, where a cyclopropyl group is attached to the second carbon of the prop-2-enoyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropylprop-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of acrylic acid with thionyl chloride. The reaction is typically carried out by mixing acrylic acid with thionyl chloride at a controlled temperature, followed by refluxing for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylprop-2-enoyl chloride undergoes various chemical reactions, including nucleophilic acyl substitution, reduction, and addition reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-cyclopropylprop-2-enoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of new covalent bonds. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

Properties

IUPAC Name

3-cyclopropylprop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHBIUVILWZMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720426
Record name 3-Cyclopropylprop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189498-30-4
Record name 3-Cyclopropylprop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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